molecular formula C32H25N3O9 B5913251 3,3'-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)bis(4-hydroxy-2H-chromen-2-one) CAS No. 376386-06-0

3,3'-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)bis(4-hydroxy-2H-chromen-2-one)

Cat. No. B5913251
CAS RN: 376386-06-0
M. Wt: 595.6 g/mol
InChI Key: SOILAVGWNOUQNA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. It includes a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry and as ligands in coordination chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The pyrazole ring, in particular, would contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitro group and the pyrazole ring. These groups are often involved in reactions such as reduction, substitution, and coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the nitro group could potentially make the compound explosive under certain conditions .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity, which was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

Neurotoxicity Studies

The neurotoxic potentials of newly synthesized pyrazoline derivatives have been investigated in studies . These studies focus on the effects of these compounds on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of alevins . This research can provide valuable insights into the potential impacts of these compounds on neurological health.

Antioxidant Activities

Pyrazolines and their derivatives have been reported to exhibit antioxidant activities . These compounds can help combat oxidative stress in cells, which is linked to various diseases.

Antitumor Activities

There is growing interest in the potential antitumor activities of pyrazoline derivatives . While more research is needed, these compounds could potentially be used in the development of new cancer therapies.

Antibacterial and Antifungal Activities

Several reports have anticipated the antibacterial and antifungal activities of pyrazolines . These compounds could potentially be used in the development of new antimicrobial agents.

Anti-inflammatory and Antidepressant Activities

Pyrazolines have also been reported to exhibit anti-inflammatory and antidepressant activities . These properties make them potential candidates for the development of new treatments for inflammatory disorders and depression.

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. In particular, if the compound is indeed explosive, it would need to be handled with extreme care .

Future Directions

Future research could potentially explore the synthesis of this compound, its reactivity, and its potential applications. Pyrazole derivatives, in particular, are a rich field of study due to their wide range of biological activities .

properties

IUPAC Name

3-[[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N3O9/c1-16-28(35(40)41)17(2)34(33-16)15-19-14-18(12-13-22(19)42-3)25(26-29(36)20-8-4-6-10-23(20)43-31(26)38)27-30(37)21-9-5-7-11-24(21)44-32(27)39/h4-14,25,36-37H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOILAVGWNOUQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C(C3=C(C4=CC=CC=C4OC3=O)O)C5=C(C6=CC=CC=C6OC5=O)O)OC)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[3-[(3,5-Dimethyl-4-nitro-pyrazol-1-yl)methyl]-4-methoxy-phenyl]-(4-hydroxy-2-oxo-chromen-3-yl)methyl]-4-hydroxy-chromen-2-one

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